

# Application Notes and Protocols for BPR1K871 Administration in Mouse Models of Cancer

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## Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925

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These application notes provide a comprehensive guide for the in vivo administration and evaluation of **BPR1K871**, a multi-kinase inhibitor, in various mouse models of cancer. The following protocols are based on published research and are intended to assist in the design and execution of preclinical efficacy studies.

## Introduction

**BPR1K871** is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).<sup>[1][2]</sup> It has demonstrated significant anti-proliferative activity in both hematological and solid tumor cell lines.<sup>[1][2]</sup> In vivo studies have shown its efficacy in xenograft models of acute myeloid leukemia (AML), colorectal cancer, and pancreatic cancer.<sup>[1][2]</sup> This document outlines the detailed methodologies for administering **BPR1K871** to mouse models and summarizes the available quantitative data.

## Quantitative Data Summary

The following tables summarize the efficacy of **BPR1K871** in various cancer xenograft models.

Table 1: Efficacy of **BPR1K871** in Acute Myeloid Leukemia (AML) Xenograft Models

Cell Line	Mouse Strain	Dosage (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
MOLM-13	Nude Mice	1	i.v., qd, days 1-5 & 8-12	Significant (p < 0.05)	[2]
3	i.v., qd, days 1-5 & 8-12	Significant (p < 0.05)	[2]		
10	i.v., qd, days 1-5	Significant (p < 0.05)	[2]		
MV4-11	Nude Mice	1	i.v., qd, days 1-5 & 8-12	Significant (p < 0.05)	[2]
3	i.v., qd, days 1-5 & 8-12	Significant (p < 0.05)	[2]		
10	i.v., qd, days 1-5 & 8-12	Significant (p < 0.05)	[2]		

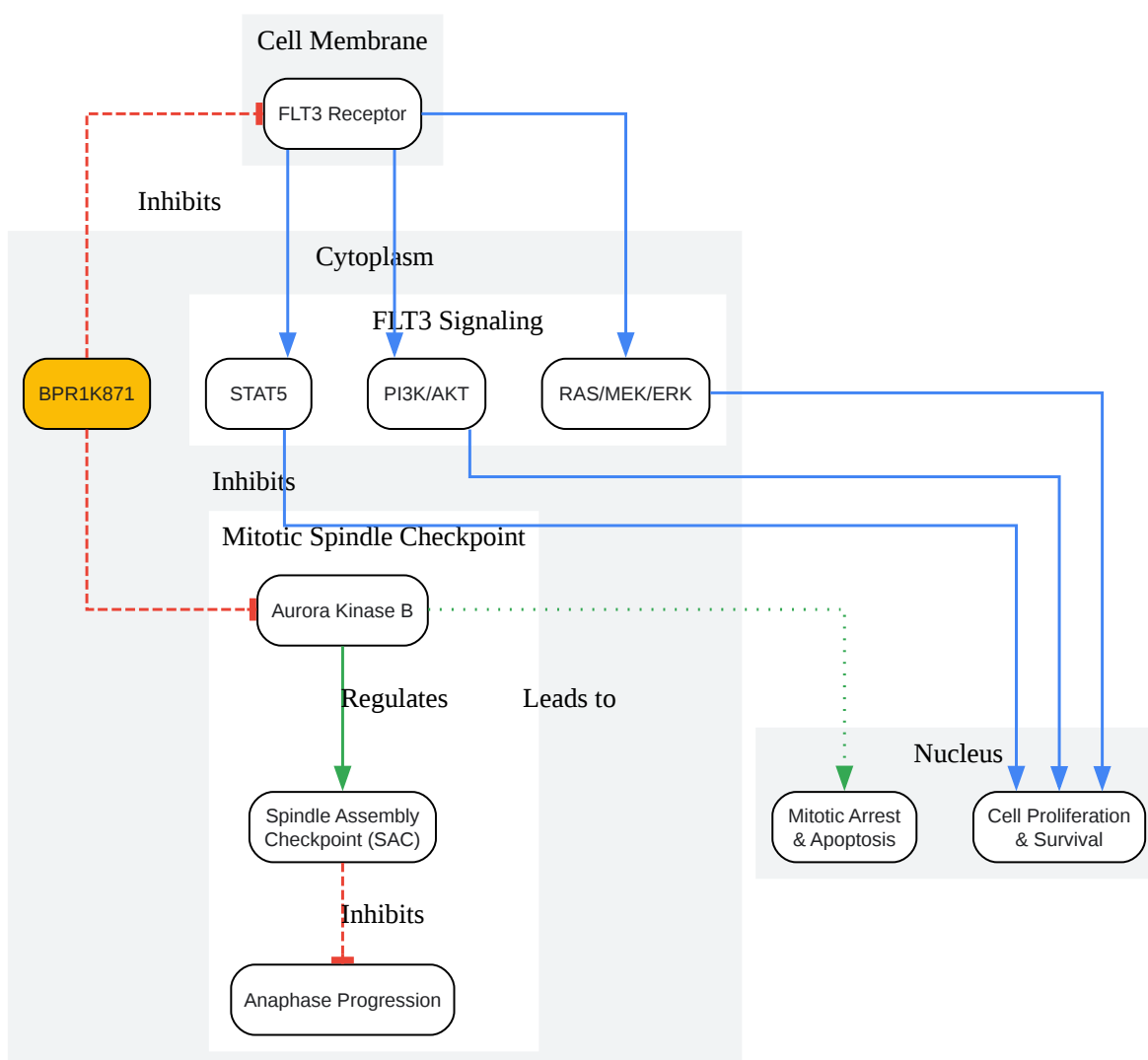
Table 2: Efficacy of **BPR1K871** in Solid Tumor Xenograft Models

Cell Line	Cancer Type	Mouse Strain	Dosage (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
COLO205	Colorectal	Nude Mice	3-20	Not Specified	Efficacious	[1][2]
Mia-PaCa2	Pancreatic	Nude Mice	3-20	Not Specified	Efficacious	[1][2]

Note: Specific dosing schedules and quantitative tumor growth inhibition data for the COLO205 and Mia-PaCa2 models were not detailed in the primary literature reviewed.

## Signaling Pathways and Experimental Workflow

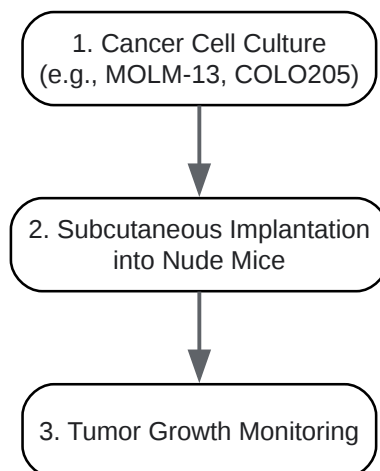
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.



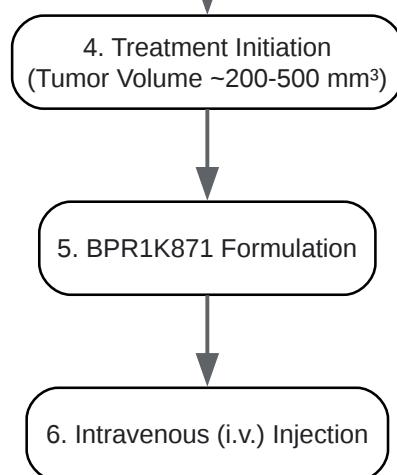
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Caption: **BPR1K871** inhibits FLT3 and Aurora Kinase B signaling pathways.

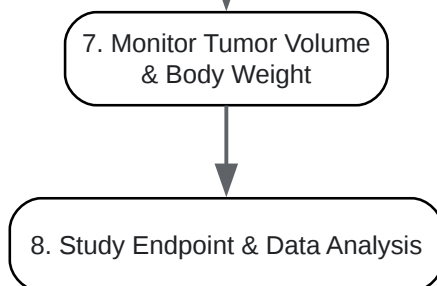
### Xenograft Model Establishment



### BPR1K871 Administration



### Efficacy Evaluation



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## References

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- 2. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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